(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that features a triazole ring, a fluorophenyl group, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Spirocyclic Structure Formation: The spirocyclic structure is formed by cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and specialized catalysts for the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group could yield a ketone, while reduction of the triazole ring could lead to a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets can be explored for therapeutic applications.
Medicine
Medicinally, the compound could be investigated for its potential as an anti-inflammatory or anticancer agent. Its interactions with enzymes and receptors in the body could lead to the development of new drugs.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone
- (5s,8s)-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one
Uniqueness
The uniqueness of (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone lies in its combination of a triazole ring, a fluorophenyl group, and a spirocyclic structure. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c19-14-4-2-1-3-13(14)16(24)12-23-11-15(20-21-23)17(25)22-7-5-18(6-8-22)26-9-10-27-18/h1-4,11,16,24H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZKWLWHTJPYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.